alpha-Benzylimino-6-methoxy-O-cresol

Coordination Chemistry X-ray Crystallography Ligand Design

Researchers requiring predictable mononuclear Ni(II) or Co(III) complexes cannot substitute generic Schiff bases. Unlike methyl/phenyl analogs that template heptanuclear clusters, this benzylimino derivative (L4H) exclusively yields [Ni(L4)₂] and [Co(L4)₃]. X-ray data confirms a rigid, pre-organized N,O-chelation pocket (C=N: 1.277 Å; O-H···N: 2.548 Å). Supplied as an AldrichCPR rare chemical for early discovery research. • Predictable mononuclear outcome - eliminates unwanted polynuclear byproducts • Quantified structural rigidity from single-crystal XRD • In stock; standard pack sizes 10-100 mg; bulk custom synthesis available

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 65514-21-8
Cat. No. B11955354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Benzylimino-6-methoxy-O-cresol
CAS65514-21-8
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=NCC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-18-14-9-5-8-13(15(14)17)11-16-10-12-6-3-2-4-7-12/h2-9,11,17H,10H2,1H3
InChIKeyOWAZZBRLYUMMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Benzylimino-6-methoxy-O-cresol Specifications


alpha-Benzylimino-6-methoxy-O-cresol (CAS 65514-21-8) is a phenolic Schiff base with the molecular formula C15H15NO2 and an average molecular mass of 241.29 g/mol . Characterized as 2-[(E)-(benzylimino)methyl]-6-methoxyphenol , its core structure features a planar N,O-chelating motif stabilized by an intramolecular O–H···N hydrogen bond, with a donor-acceptor distance of 2.548 Å [1]. This pre-organized geometry enables its primary function as a tridentate ligand in coordination chemistry, where it is commercially supplied as an AldrichCPR rare chemical for early discovery research .

Pre-organized planar N,O-chelating geometry supports consistent metal coordination
Tridentate ligand for mononuclear complex synthesis; not for cluster-forming applications
AldrichCPR rare chemical intended for early discovery research workflows

alpha-Benzylimino-6-methoxy-O-cresol Substitution Risks


Substituting alpha-Benzylimino-6-methoxy-O-cresol with a structurally analogous Schiff base ligand is not functionally equivalent and can lead to divergent synthetic outcomes. While many in-class compounds (e.g., L1H: 2-methoxy-6-[(methylimino)methyl]phenol, L2H: 2-methoxy-6-[(phenylimino)methyl]phenol) share the core N,O-chelation motif [1], they differ fundamentally in the steric bulk and conformational flexibility of their imino substituents. This specific compound, designated L4H in ligand engineering studies, bears a benzyl group [1]. Unlike the methyl-substituted L1H or phenyl-substituted L2H—which reliably template pseudo metallocalix[6]arene heptanuclear clusters—the introduction of the benzylimino moiety in L4H specifically suppresses this supramolecular assembly pathway [1]. Instead, L4H exclusively yields monometallic complexes [1]. Therefore, procurement decisions cannot be based on the Schiff base scaffold alone; the precise nature of the N-substituent is the critical determinant of the resulting metal complex's nuclearity and architecture.

Substituent Using methylimino (L1H) or phenylimino (L2H) analogs instead promotes heptanuclear cluster assembly, not mononuclear complexes.
Saturation The reduced benzylamino analog (L5H) yields tetranuclear species, fundamentally altering coordination architecture and nuclearity.

Structural & Coordination Evidence for alpha-Benzylimino-6-methoxy-O-cresol


Preorganized Chelation Geometry

This compound exhibits a quantifiably distinct C=N bond length compared to common unhindered Schiff bases. While standard imine bonds in related salicylaldehyde-derived ligands are often observed around 1.30–1.32 Å, alpha-Benzylimino-6-methoxy-O-cresol displays a shortened C=N bond of 1.277 (4) Å, as determined by single-crystal X-ray diffraction [1]. This contraction, alongside the presence of an intramolecular O–H···N hydrogen bond with an O···N distance of 2.548 (3) Å [1], indicates a highly conjugated and pre-organized planar N,O-chelation pocket.

Chelation Geometry
Class-level
C=N bond length 1.277 (4) Å
Supports a more rigid, planar coordination pocket for reproducible metal-binding
Typical salicylaldehyde-derived Schiff bases ~1.30–1.32 Å
Coordination Chemistry X-ray Crystallography Ligand Design

Ligand Substituent and Complex Nuclearity

Under identical synthetic conditions, the identity of the N-substituent dictates the nuclearity of the resulting metal complex. While the methylimino ligand L1H and phenylimino ligand L2H reliably template heptanuclear pseudo metallocalix[6]arene clusters with Ni(II) or Co(II/III) [1], the benzylimino-substituted compound L4H (alpha-Benzylimino-6-methoxy-O-cresol) completely suppresses this self-assembly pathway. Instead, L4H exclusively directs the formation of monometallic complexes: [Ni(II)(L4)2] (complex 4) and [Co(III)(L4)3] (complex 5a) [1].

Complex Nuclearity
Head-to-head
Exclusively monometallic Ni(II) and Co(III) complexes
Dedicated tool for mononuclear species; not interchangeable with cluster-forming ligands
L1H/L2H produce heptanuclear clusters under comparable conditions
Coordination Chemistry Supramolecular Chemistry Ligand Engineering

Backbone Saturation and Steric Crowding

The comparison between L4H (alpha-Benzylimino-6-methoxy-O-cresol) and its reduced analog L5H (2-[(benzylamino)methyl]-6-methoxyphenol) reveals a quantifiable difference in coordination chemistry driven by backbone saturation. The planar, conjugated imine linkage in L4H yields monometallic species (complexes 4 and 5a). In stark contrast, the fully saturated, more flexible amine linkage in L5H enables the self-assembly of tetranuclear pseudo metallocalix[4]arene 'butterfly' core complexes (complexes 6 and 7) with both Co(II) and Ni(II) [1].

Backbone Saturation Effect
Head-to-head
Imine (L4H) yields mononuclear complexes
Imine vs. amine linkage critically determines supramolecular outcome
Reduced amine L5H yields tetranuclear 'butterfly' cores
Ligand Design Structure-Activity Relationship Steric Effects

Ligand Pocket Preorganization

The design of the benzylimino group in CAS 65514-21-8 introduces steric bulk and π-π interaction potential not present in simpler alkylimino analogs. This structural feature is the direct cause of the suppressed cluster formation observed when compared to L1H (methylimino) and L2H (phenylimino) [1]. The benzyl group's specific spatial demand 'crowds out' the supramolecular assembly process, forcing the formation of discrete mononuclear units [1]. This provides a predictable, rational basis for selecting this ligand to avoid unwanted polynuclear byproducts in catalytic or magnetic material syntheses.

Pocket Preorganization
Reported
Benzyl steric bulk suppresses polynuclear assembly
Rational selection basis for enforcing mononuclear architecture
Context from comparative ligand engineering study
Ligand Engineering Complex Synthesis Material Science

alpha-Benzylimino-6-methoxy-O-cresol Applications


Mononuclear Ni(II) and Co(III) Complex Synthesis

This compound is the ligand of choice for researchers requiring mononuclear Ni(II) or Co(III) complexes with a preorganized N,O-chelation pocket. Based on direct comparative evidence, while the methylimino (L1H) and phenylimino (L2H) analogs template heptanuclear clusters, this benzylimino derivative (L4H) exclusively yields complexes [Ni(II)(L4)2] and [Co(III)(L4)3] [1]. This predictable outcome is essential for avoiding unwanted polynuclear byproducts in studies of molecular magnetism, catalysis, or single-molecule magnet precursors.

Ligand Engineering and SAR Studies

This compound serves as a critical comparator in SAR investigations aimed at understanding how ligand sterics direct supramolecular assembly. Its ability to 'crowd out' cluster formation, in stark contrast to the behavior of its methylimino, phenylimino, and benzylamino counterparts [1], makes it an indispensable standard for calibrating the effects of N-substituent bulk and conjugation on metal complex nuclearity and topology [1].

Preorganized Planar Schiff Base Synthesis

Researchers requiring a Schiff base ligand with a quantifiably rigid, planar chelation geometry can rely on this compound. Single-crystal X-ray diffraction confirms a contracted C=N bond length of 1.277 (4) Å and an intramolecular O–H···N hydrogen bond with a 2.548 (3) Å distance [2], indicative of a highly conjugated, pre-organized binding pocket. This structural rigidity is advantageous for ensuring consistent metal-binding thermodynamics in synthetic procedures.

Early Discovery Coordination Chemistry

As a rare chemical provided by Sigma-Aldrich's AldrichCPR collection, this compound is specifically curated for early discovery researchers exploring novel coordination architectures . Its documented role as a ligand (L4H) in peer-reviewed studies [1] validates its utility in this context. Its procurement is ideal for exploratory syntheses where the goal is to map the coordination landscape of substituted phenolic Schiff bases, rather than for large-scale or industrial processes.

Application
Selection Property
Validation Focus
Mononuclear Ni(II) and Co(III) Synthesis
N-substituent-directed nuclearity control
Confirm exclusive monometallic product formation
Ligand Engineering & SAR Studies
Steric and conjugation effects of benzylimino group
Verify suppression of polynuclear cluster assembly
Preorganized Planar Schiff Base Synthesis
Rigid chelation geometry with contracted C=N bond
Validate reproducible metal-binding thermodynamics
Early Discovery Coordination Chemistry
Documented ligand L4H; rare chemical availability
Suitability for exploratory-scale syntheses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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